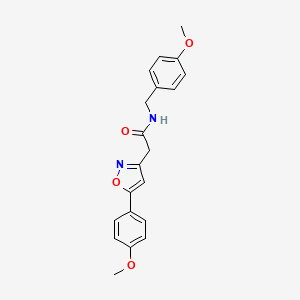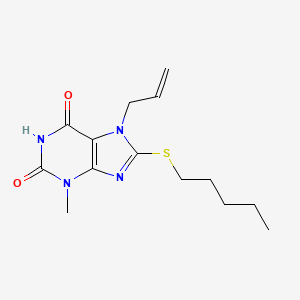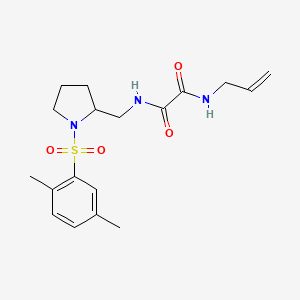![molecular formula C21H18N2O2 B2784749 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one CAS No. 1022454-71-2](/img/structure/B2784749.png)
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one is a synthetic organic compound that belongs to the class of indeno-pyrazolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the condensation of a phenylcarbonyl compound with an indeno-pyrazolone precursor, followed by tert-butyl substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl and phenylcarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indeno-pyrazolone oxides, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Indeno[3,2-C]pyrazol-4-one: Lacks the tert-butyl and phenylcarbonyl groups.
2-Phenylindeno[3,2-C]pyrazol-4-one: Similar structure but without the tert-butyl group.
3-(Tert-butyl)indeno[3,2-C]pyrazol-4-one: Similar structure but without the phenylcarbonyl group.
Uniqueness
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one is unique due to the presence of both tert-butyl and phenylcarbonyl groups, which may confer specific chemical properties and biological activities not observed in similar compounds.
Propiedades
IUPAC Name |
2-benzoyl-3-tert-butylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-21(2,3)19-16-17(14-11-7-8-12-15(14)18(16)24)22-23(19)20(25)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISNYSJKZPFULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-fluorophenyl)methyl]-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2784666.png)
![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784667.png)
![1-[(3,4-dichlorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2784670.png)


![2-Methyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784679.png)

![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2784681.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)



![ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2784689.png)
